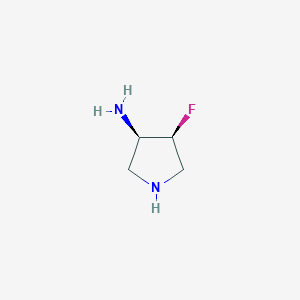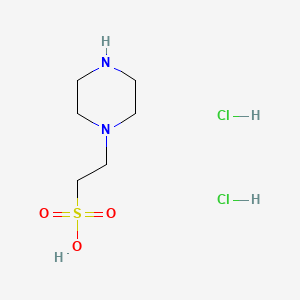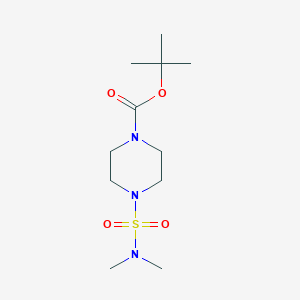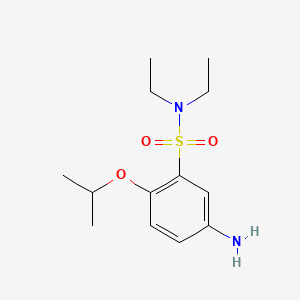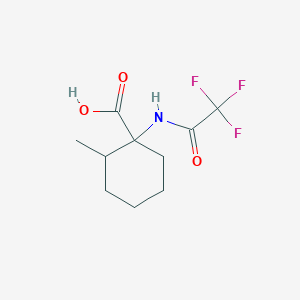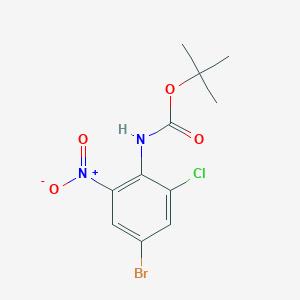
Tert-butyl (4-bromo-2-chloro-6-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo, a chloro, and a nitro group attached to a phenyl ring, which is further connected to a carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate typically involves the reaction of 4-bromo-2-chloro-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-bromo-2-chloro-6-nitroaniline+tert-butyl chloroformate→tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Substituted phenyl carbamates.
Reduction: tert-Butyl N-(4-amino-2-chloro-6-nitrophenyl)carbamate.
Hydrolysis: 4-bromo-2-chloro-6-nitroaniline and tert-butyl alcohol.
Applications De Recherche Scientifique
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with target proteins. The carbamate group can be hydrolyzed to release the active amine, which can modulate the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl N-(4-nitrophenyl)carbamate
Uniqueness
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate is unique due to the presence of multiple substituents on the phenyl ring, which confer distinct reactivity and biological activity. The combination of bromo, chloro, and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H12BrClN2O4 |
|---|---|
Poids moléculaire |
351.58 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(13)4-6(12)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16) |
Clé InChI |
HIPITGAHNVWAKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
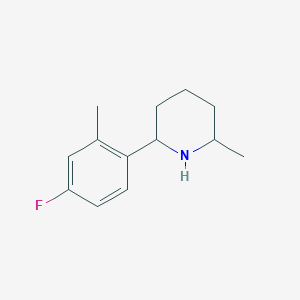
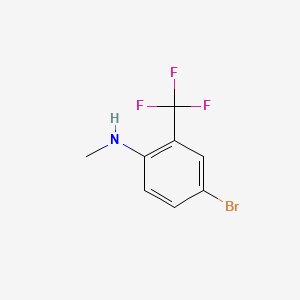

![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)

![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
